

# MJO445 dosage and administration for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MJO445	
Cat. No.:	B3060978	Get Quote

## **Application Notes: MJO445 for In Vivo Studies**

For Research Use Only

#### Introduction

MJO445 is a potent and selective small molecule inhibitor of Autophagy-Related Cysteine Peptidase 4B (ATG4B).[1] ATG4B is a key enzyme in the autophagy pathway, responsible for the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) and its subsequent delipidation, which are critical steps for autophagosome formation and maturation. [2] By inhibiting ATG4B, MJO445 effectively blocks the autophagic flux, leading to an accumulation of unprocessed LC3 and disruption of the cellular recycling process. This mechanism makes MJO445 a valuable tool for studying the role of autophagy in various physiological and pathological processes, particularly in cancer biology. These notes provide a summary of MJO445's characteristics and a proposed protocol for its use in in vivo research models, specifically for glioblastoma xenograft studies.

#### **Mechanism of Action**

**MJO445** targets the cysteine protease activity of ATG4B. This enzyme is responsible for two critical steps in the processing of ATG8 family proteins (like LC3):

 Priming Cleavage: ATG4B cleaves the C-terminal portion of pro-LC3 to expose a glycine residue, forming LC3-I. This is a prerequisite for the subsequent conjugation of



phosphatidylethanolamine (PE).

 Recycling (Delipidation): ATG4B removes PE from the lipidated form of LC3 (LC3-II) on the autophagosome membrane, recycling LC3 for subsequent rounds of autophagy.

By inhibiting ATG4B, **MJO445** prevents both the initial processing of pro-LC3 and the recycling of LC3-II, thereby halting the formation and maturation of autophagosomes and inhibiting the overall autophagic flux.[2][3]

#### In Vitro Potency

In vitro studies have demonstrated that **MJO445** (referred to as compound 7 in the source literature) has significantly greater potency in cellular assays compared to its parent compound, NSC185058.[3]

Compound	Target Cell Line	Assay	Endpoint	Result	Reference
MJO445	GSC83, GSC576 (Glioblastoma Stem Cells)	Immunoblot	Inhibition of LC3-I conversion to LC3-II	Effective at lower concentration s than NSC185058	[Kim et al., 2024][3]
MJO445	GSC83, GSC576	Cell Viability Assay	Reduction in cell survival	Superior efficacy over NSC185058	[Kim et al., 2024][3]
MJO445	GSC83, GSC576	Glioma Sphere Formation	Inhibition of self-renewal capacity	Superior potency over NSC185058	[Kim et al., 2024][3]

### **Proposed In Vivo Dosing and Administration**

Disclaimer: To date, no in vivo studies have been published for **MJO445**. The following protocol is a proposed starting point based on a published study for a structurally related and functionally similar ATG4B inhibitor, S130, which has been shown to be effective in a xenograft



mouse model.[4][5] Researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for **MJO445**.

Parameter	Recommendation (based on S130)	Reference
Animal Model	BALB/c nude mice (4-6 weeks old)	[Fu et al., 2018][5]
Dose	20 mg/kg	[Fu et al., 2018][4][5]
Route of Administration	Intraperitoneal (i.p.) injection	[Fu et al., 2018][4][5]
Frequency	Daily	[Fu et al., 2018][4][5]
Duration	21 days (or as required by experimental design)	[Fu et al., 2018][4][5]
Vehicle Formulation	10% DMSO + 90% (20% SBE- β-CD in saline) OR 10% DMSO + 90% corn oil	[MedChemExpress][5]

# Protocols: In Vivo Xenograft Study with MJO445 Objective

To evaluate the anti-tumor efficacy of **MJO445** in a human glioblastoma subcutaneous xenograft mouse model.

#### **Materials**

- MJO445 compound
- Vehicle components: DMSO, Corn Oil (or 20% SBE-β-CD in saline)
- Human glioblastoma cells (e.g., U87-MG, GSC83)
- Matrigel (optional, for enhancing tumor take-rate)
- 4-6 week old female athymic nude mice (BALB/c nu/nu)



- Sterile 1 mL syringes with 27-gauge needles
- Calipers for tumor measurement
- Animal balance
- Standard animal housing and care facilities

### **Experimental Protocol**

- 1. Preparation of **MJO445** Formulation: a. Prepare the vehicle solution. For a corn oil vehicle, this will be 10% DMSO and 90% corn oil. b. On each day of treatment, weigh the required amount of **MJO445** powder. c. First, dissolve the **MJO445** powder in DMSO to create a 10x stock solution relative to the final injection concentration. For a 20 mg/kg dose in a mouse receiving a 100  $\mu$ L injection volume, the final concentration would be 2 mg/mL. d. Vortex thoroughly to ensure complete dissolution. e. Add the corn oil (or SBE- $\beta$ -CD solution) to the DMSO-drug mixture to achieve the final 1x concentration. f. Vortex again to create a homogenous suspension/solution. Prepare fresh daily.
- 2. Tumor Cell Implantation: a. Culture glioblastoma cells to ~80% confluency. b. Harvest and wash the cells with sterile, serum-free media or PBS. c. Resuspend the cells to a final concentration of 5 x  $10^7$  cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice. d. Subcutaneously inject 100  $\mu$ L of the cell suspension (containing 5 x  $10^6$  cells) into the right flank of each mouse.
- 3. Animal Monitoring and Tumor Measurement: a. Allow tumors to establish and grow. Begin monitoring tumor size 5-7 days post-implantation. b. Measure tumors every 2-3 days using digital calipers. Tumor volume (V) can be calculated using the formula:  $V = (Length \times Width^2) / 2$ . c. Monitor animal body weight and general health status throughout the study.
- 4. Treatment Administration: a. When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Group 1: Vehicle control (10% DMSO + 90% corn oil), daily i.p. injection.
- Group 2: **MJO445** (20 mg/kg in vehicle), daily i.p. injection. b. Administer the treatment as per the dosing schedule for the duration of the study (e.g., 21 days).



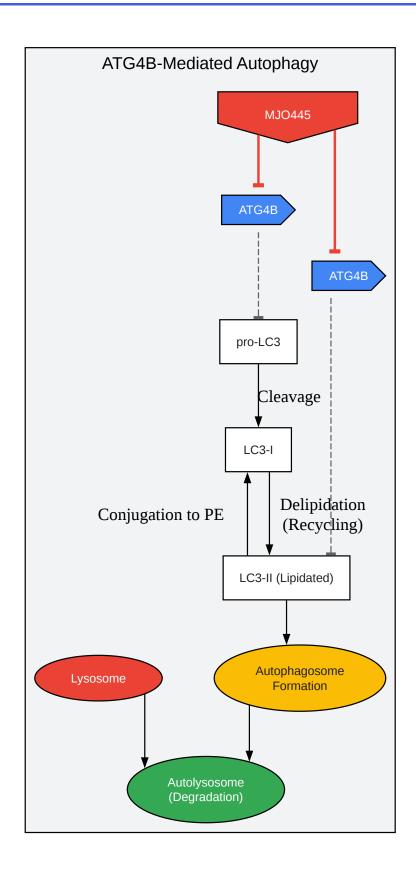




5. Study Endpoint and Tissue Collection: a. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant morbidity. b. At the endpoint, euthanize the mice according to approved institutional guidelines. c. Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, immunoblotting for autophagy markers like LC3 and p62).

#### **Visualizations**

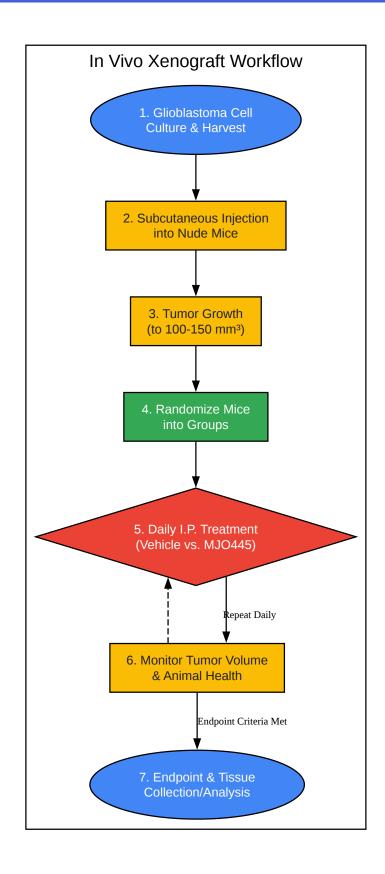




Click to download full resolution via product page

Caption: Signaling pathway of MJO445-mediated inhibition of ATG4B.





Click to download full resolution via product page

Caption: Experimental workflow for an MJO445 in vivo xenograft study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Structural Optimization of ATG4B Inhibitors for the Attenuation of Autophagy in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On ATG4B as Drug Target for Treatment of Solid Tumours—The Knowns and the Unknowns PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [MJO445 dosage and administration for in vivo studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060978#mjo445-dosage-and-administration-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com